molecular formula C7H4BrFN2 B1400287 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1111637-68-3

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1400287
M. Wt: 215.02 g/mol
InChI Key: FEEYLWOKLCNDQR-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine is a compound where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . It has been used in the preparation of platinum (II) dichlorido and oxalato (ox) complexes .


Molecular Structure Analysis

In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers .


Chemical Reactions Analysis

The compound has been used as a building block in the synthesis of various derivatives, particularly as potent inhibitors of the fibroblast growth factor receptor (FGFR) .

Scientific Research Applications

Synthesis of Complex Heterocycles

  • Researchers have developed a synthesis method for complex heterocycles containing the 5-Bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, enabling the construction of alkyl or aryl substituents in these molecules. This method facilitates the creation of challenging heterocyclic structures, valuable in medicinal chemistry and materials science (Alekseyev, Amirova, & Terenin, 2015).

Fluorination Techniques

  • Studies have detailed the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, showcasing regioselective fluorination techniques. These methods are crucial in synthesizing fluorinated organic compounds, which are significant in the development of pharmaceuticals and agrochemicals (Thibault, L’Heureux, Bhide, & Ruel, 2003).

Serotonin Receptor Ligands

  • Virtual screening has led to the discovery of compounds based on 5-fluoro-1H-pyrrolo[2,3-b]pyridine as dual 5-HT6/5-HT2A receptor ligands. These compounds are potential candidates for antipsychotic or antidepressant drugs with pro-cognitive properties (Staroń et al., 2019).

Palladium-Mediated Functionalization

  • The selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic systems has been applied in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. These methodologies are pivotal in synthesizing complex natural products and their analogues for pharmaceutical applications (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Antimicrobial and DNA Interaction Studies

  • Spectroscopic and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine have explored its interaction with DNA and antimicrobial activities. Such studies provide insights into the biological activities of these compounds, which can be utilized in the development of new therapeutic agents (Vural & Kara, 2017).

Fluorescent Chemosensors

  • Pyrrolo[3,4-c]pyridine-based fluorophores have been synthesized as highly selective chemosensors for Fe3+/Fe2+ cations. These compounds can be applied in biological imaging and environmental monitoring due to their high sensitivity and selectivity (Maity et al., 2018).

Antitumor Activity

  • Nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, have shown promising antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds can be explored for their therapeutic potential in cancer treatment (Carbone et al., 2013).

Radiopharmaceuticals

properties

IUPAC Name

5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEYLWOKLCNDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728137
Record name 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1111637-68-3
Record name 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Ledneczki, A Horvath, P Tapolcsanyi, J Eles… - European Journal of …, 2021 - Elsevier
HTS campaign of the corporate compound collection resulted in a novel, oxalic acid diamide scaffold of α7 nACh receptor positive allosteric modulators. During the hit expansion, …
Number of citations: 3 www.sciencedirect.com

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